5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromine atom and a carboxamide group, along with an imidazole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde (in this case, p-tolualdehyde) under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol (e.g., 2-mercaptoethylamine) to form the thioether linkage.
Furan Ring Substitution: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The final step involves the reaction of the brominated furan derivative with the thioether-imidazole compound in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The imidazole ring can interact with enzymes or receptors, disrupting their normal function. The bromine atom and thioether linkage may also play roles in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)furan-2-carboxamide
- 5-bromo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide
- 5-bromo-N-(2,2,2-trichloro-1-(3-(p-tolyl)thioureido)ethyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)furan-2-carboxamide is unique due to the presence of the imidazole ring substituted with a p-tolyl group. This structural feature may impart distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S/c1-11-2-4-12(5-3-11)13-10-20-17(21-13)24-9-8-19-16(22)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURJLYUXCNILLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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